molecular formula C22H17ClFN3O3S B2860336 1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941989-21-5

1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2860336
CAS RN: 941989-21-5
M. Wt: 457.9
InChI Key: RWODXXZIJSKVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H17ClFN3O3S and its molecular weight is 457.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Development

1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is part of a broader class of compounds explored for their therapeutic potential in various diseases. One area of application is the development of inhibitors for the human immunodeficiency virus (HIV) integrase enzyme. For example, studies have focused on the metabolism and disposition of potent HIV integrase inhibitors, utilizing 19F-NMR spectroscopy to support the selection of candidates for further development, indicating the role of similar compounds in antiviral drug discovery (E. Monteagudo et al., 2007).

Antimicrobial and Antituberculosis Activity

Compounds within this chemical family have also been evaluated for their antimicrobial properties. For instance, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This illustrates the compound's potential application in tackling tuberculosis, a major global health issue (V. U. Jeankumar et al., 2013).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel molecules derived from similar chemical structures has been explored for their potential as anti-inflammatory and analgesic agents. This research points to the application of such compounds in creating new treatments for inflammation and pain management, showcasing the versatility of this chemical framework in therapeutic development (A. Abu‐Hashem et al., 2020).

Anticancer Research

Furthermore, novel fluoro substituted benzo[b]pyran compounds, related to the structure of interest, have shown anti-lung cancer activity. This emphasizes the potential of such molecules in the development of new anticancer drugs, particularly for the treatment of lung cancer (A. G. Hammam et al., 2005).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O3S/c1-2-30-13-8-9-18-19(11-13)31-22(25-18)26-20(28)14-5-4-10-27(21(14)29)12-15-16(23)6-3-7-17(15)24/h3-11H,2,12H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWODXXZIJSKVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.